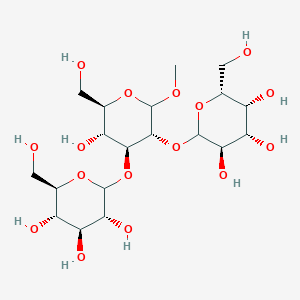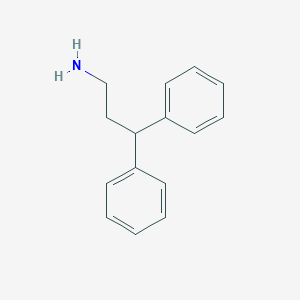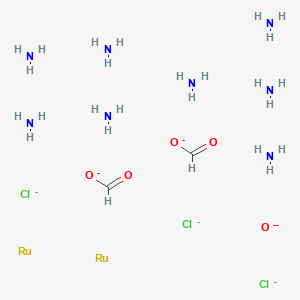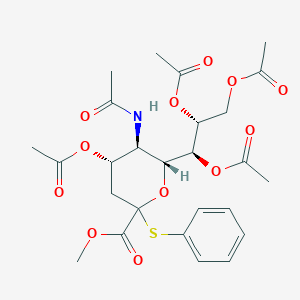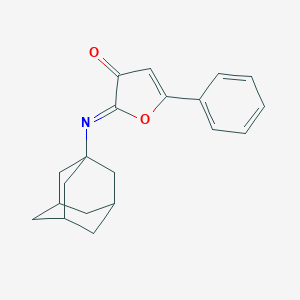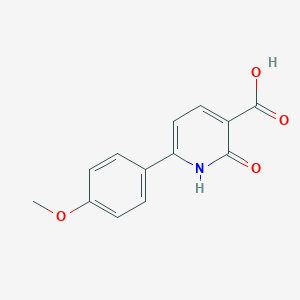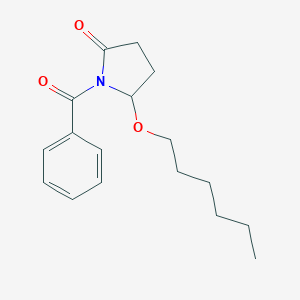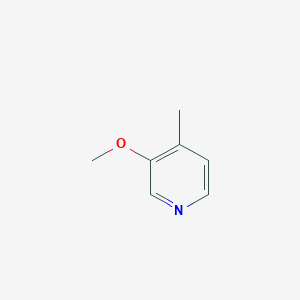
3-Methoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methylpyridine is a chemical compound that is part of various synthetic pathways in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with a methoxy group at the third position and a methyl group at the fourth position. This structure makes it a versatile intermediate for the synthesis of a wide range of compounds, including natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of 3-methoxy-4-methylpyridine and its analogs can be achieved through various methods. One approach involves the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids . Another method includes the use of methoxypyridines as masked pyridones in the synthesis of Lycopodium alkaloids, utilizing an Eschenmoser Claisen rearrangement . Additionally, efficient synthesis routes have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is significant in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-methoxy-4-methylpyridine-related compounds has been studied using various spectroscopic techniques. For instance, X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing details such as hydrogen bonding and aromatic π-π stacking interactions . These structural analyses are crucial for understanding the physical and chemical properties of the compounds and their potential interactions in biological systems.
Chemical Reactions Analysis
3-Methoxy-4-methylpyridine can participate in a variety of chemical reactions. Alkylation reactions have been employed for the synthesis of 3-methoxypyridine and its analogs, demonstrating the versatility of solid potassium hydroxide in dimethyl sulfoxide as a base for methylation . Furthermore, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcases the use of condensation and substitution reactions in the creation of medically relevant molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-4-methylpyridine derivatives are influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been investigated, showing absorption and fluorescence in specific wavelengths, which are affected by the solvent used . These properties are essential for the application of these compounds in various fields, including materials science and drug development.
Wissenschaftliche Forschungsanwendungen
Potassium Channel Blockers and Imaging Agents
3-Methoxy-4-methylpyridine derivatives have been explored for their potential in medical imaging and therapy, particularly related to potassium channels. Studies have investigated derivatives of 4-aminopyridine (4AP), a specific blocker of voltage-gated potassium channels, for their ability to bind to KV1 channels. These derivatives include modifications with methoxy groups, showing varied potencies in blocking potassium channels. For example, certain derivatives demonstrated significant potency in blocking voltage-gated potassium channels, suggesting their potential for therapy and PET imaging applications in neurological conditions such as multiple sclerosis. This research indicates that methoxy-substituted pyridines could serve as promising candidates for developing novel diagnostic and therapeutic agents (Rodríguez-Rangel et al., 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds involving 3-methoxy-4-methylpyridine have been subjects of research, contributing to the field of organic chemistry. Studies have detailed the synthesis of new compounds through reactions involving methoxy and methylpyridine groups, leading to products with potential applications in materials science, pharmaceuticals, and chemical research. For instance, the synthesis of specific Schiff bases and other related compounds has been reported, demonstrating the versatility of methoxy-substituted pyridines in chemical synthesis (Linsha, 2015). Additionally, the creation of complex molecules involving methoxy and methylpyridine units has been explored for their potential applications in various scientific fields, highlighting the importance of these compounds in advancing chemical research and development (Xiang-jun, 2006).
Molecular Structure and Tautomerism
Research on 3-methoxy-4-methylpyridine derivatives has also extended to studies on molecular structure and tautomerism, offering insights into the physical and chemical properties of these compounds. Investigations into the crystal structure, stability, and tautomerism of methoxy-substituted pyridines have provided valuable information on their behavior under various conditions. These studies contribute to a deeper understanding of the structural dynamics of methoxy-substituted pyridines, which is crucial for their application in material science, pharmaceuticals, and chemical synthesis. The detailed examination of their molecular properties facilitates the design and development of new compounds with tailored characteristics for specific applications (Guo et al., 2009).
Safety And Hazards
3-Methoxy-4-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQHJXNUHHEPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572488 |
Source


|
| Record name | 3-Methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylpyridine | |
CAS RN |
142918-38-5 |
Source


|
| Record name | 3-Methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

